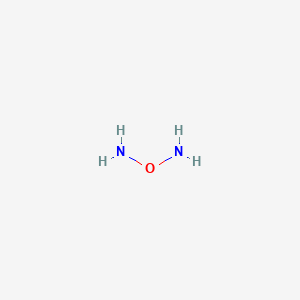

Hydroxylamine, O-amino-

Description

Contextualization within Amine and Hydroxylamine (B1172632) Chemical Space

O-Aminohydroxylamine can be considered a derivative of hydroxylamine (NH₂OH) where one of the hydrogen atoms of the amino group is replaced by another amino group. wikipedia.orgontosight.ai This structural feature distinguishes it from simple amines (R-NH₂) and N-substituted hydroxylamines (R-NH-OH). wikipedia.org The N-O bond in O-aminohydroxylamine is a key determinant of its reactivity.

The chemistry of O-aminohydroxylamine is influenced by the electronic properties of both the nitrogen and oxygen atoms. The nitrogen atom of the amino group is nucleophilic, similar to primary amines, while the hydroxylamino moiety introduces additional reactivity patterns. For instance, it can act as both a nucleophile and a potential leaving group in various chemical transformations.

The table below summarizes some of the key physical and chemical properties of Hydroxylamine, O-amino-. evitachem.com

| Property | Value |

| Molecular Formula | H₄N₂O |

| Molecular Weight | 48.045 g/mol |

| Appearance | Colorless liquid or crystalline solid |

| Boiling Point | 56 °C (decomposes) |

| Melting Point | 33 °C |

| Solubility in water | Highly soluble |

| Stability | Sensitive to oxidation |

Historical Development of Synthetic Approaches to O-Aminohydroxylamine Frameworks

The synthesis of hydroxylamine itself dates back to 1865, when Wilhelm Clemens Lossen first prepared it by reacting tin and hydrochloric acid in the presence of ethyl nitrate (B79036). wikipedia.org Pure hydroxylamine was isolated later in 1891. wikipedia.org The development of synthetic routes to O-aminohydroxylamine and its derivatives has been a more recent endeavor, driven by the need for novel reagents in organic synthesis.

Early methods for the preparation of O-substituted hydroxylamines often involved the alkylation or arylation of hydroxylamine at the oxygen atom. However, these approaches can suffer from a lack of selectivity, leading to mixtures of N- and O-substituted products.

More contemporary and selective methods have been developed to access O-aminohydroxylamine frameworks. These often involve the use of protecting groups to control the reactivity of the hydroxylamine moiety. For example, O-protected NH-free hydroxylamine derivatives have emerged as valuable reagents. rsc.org The synthesis of these compounds allows for the subsequent introduction of the amino group or its precursor.

Theoretical and experimental studies have also shed light on the formation of O-aminohydroxylamine as a byproduct in certain reactions, such as the addition of hydroxylamine to nitriles. researchgate.netresearchgate.netresearchgate.net Understanding these reaction mechanisms has been crucial for developing synthetic strategies that can selectively produce O-aminohydroxylamine derivatives.

Contemporary Research Significance and Emerging Academic Trends

O-Aminohydroxylamine and its derivatives are gaining increasing attention in advanced chemical research due to their versatile reactivity. They serve as valuable building blocks for the synthesis of a wide range of nitrogen-containing compounds. rsc.org

Key Research Areas:

Electrophilic Amination: A significant trend is the use of O-substituted hydroxylamines as electrophilic aminating agents. rsc.orgnih.gov This "umpolung" strategy, which reverses the typical nucleophilic character of nitrogen, provides a powerful tool for forming C-N bonds and synthesizing unprotected primary amines, amides, and N-heterocycles. rsc.org

Synthesis of Bioactive Molecules: The hydroxylamine motif is present in various natural products and pharmaceuticals. Consequently, O-aminohydroxylamine derivatives are being explored in medicinal chemistry for the development of new drug candidates. ontosight.ailongdom.org Research is ongoing in areas such as anticancer and antimicrobial agents. researchgate.net

Green Chemistry: The development of more sustainable and environmentally friendly synthetic methods is a major trend in organic synthesis. researchgate.net Researchers are exploring the use of O-aminohydroxylamine derivatives in greener reaction conditions, such as using water as a solvent or employing catalytic methods. researchgate.net

Materials Science: The unique properties of chiral hydroxylamine derivatives are being harnessed in materials science and nanotechnology to create advanced materials for applications like sensors and electronic devices. chiralpedia.com

The ongoing exploration of the reactivity and applications of O-aminohydroxylamine and its derivatives is a vibrant area of chemical research. appleacademicpress.com Future trends will likely focus on the development of novel catalytic systems for their use in asymmetric synthesis, the discovery of new biological activities, and their incorporation into advanced materials. cas.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

169692-56-2 |

|---|---|

Molecular Formula |

H4N2O |

Molecular Weight |

48.045 g/mol |

InChI |

InChI=1S/H4N2O/c1-3-2/h1-2H2 |

InChI Key |

SBOJXQVPLKSXOG-UHFFFAOYSA-N |

Canonical SMILES |

NON |

Origin of Product |

United States |

Synthetic Methodologies for O Aminohydroxylamine Frameworks

Direct Synthesis of O-Aminohydroxylamine and its Primary Derivatives

The direct synthesis of O-aminohydroxylamine, a foundational compound in this class, along with its primary derivatives, has been approached through various routes. These methods range from its incidental formation in specific reactions to well-established, targeted synthetic pathways.

Formation as Byproducts in Nitrile-Hydroxylamine Reactions

The reaction between nitriles and hydroxylamine (B1172632) is a well-established method for the synthesis of amidoximes. However, under certain conditions, this reaction can also yield O-aminohydroxylamine as a byproduct. researchgate.netnih.gov Theoretical and experimental studies have suggested that the formation of byproducts, including amides and potentially O-aminohydroxylamine, is influenced by the reaction solvent and the nature of the nitrile substrate. researchgate.netnih.gov The mechanism may involve an initial O-attack of hydroxylamine on the nitrile carbon, which can then lead to the formation of O-aminohydroxylamine through subsequent reactions. researchgate.net Specifically, aromatic nitriles bearing electron-withdrawing substituents have been observed to produce significant amounts of amides alongside the expected amidoximes when reacted with hydroxylamine in anhydrous methanol (B129727). rsc.org This suggests a competitive reaction pathway where the oxygen atom of hydroxylamine acts as the initial nucleophile. rsc.org

Established Synthetic Routes to O-Aminohydroxylamine

While its formation as a byproduct is noted, more direct and reliable methods for the synthesis of O-aminohydroxylamine and its salts are well-documented. One of the most common industrial methods is the Raschig process, which involves the reduction of ammonium (B1175870) nitrite (B80452) with sulfur dioxide and ammonia (B1221849) to form a hydroxylamido-N,N-disulfonate anion, which is then hydrolyzed to hydroxylammonium sulfate (B86663). wikipedia.org Another significant industrial route is the hydrogenation of nitric oxide over a platinum catalyst in the presence of sulfuric acid to produce hydroxylammonium sulfate. wikipedia.org

For laboratory-scale synthesis, hydroxylamine can be prepared through the electrolytic reduction of nitric acid. wikipedia.org Additionally, the reaction of hydroxylamine with chlorosulfonic acid or oleum (B3057394) (fuming sulfuric acid) is a standard method to produce hydroxylamine-O-sulfonic acid, a key derivative. wikipedia.orgwikipedia.org The free base, hydroxylamine, can be isolated by treating its salts, such as hydroxylammonium chloride, with a base like sodium butoxide. wikipedia.org

Synthesis of O-Substituted Hydroxylamine Derivatives as Research Reagents

O-substituted hydroxylamine derivatives are a versatile class of reagents in organic synthesis, primarily utilized for the introduction of amino groups and the construction of various nitrogen-containing heterocycles. wikipedia.orgrsc.orgnih.gov The strategic placement of substituents on the oxygen atom modulates the reactivity of these compounds, making them valuable tools for a wide range of chemical transformations.

Electrophilic Amination Reagent Synthesis (e.g., O-Diphenylphosphinylhydroxylamine, Hydroxylamine-O-sulfonic Acid)

Electrophilic amination is a fundamental process for forming carbon-nitrogen bonds, and several O-substituted hydroxylamines have been designed as effective reagents for this purpose. wikipedia.org

Hydroxylamine-O-sulfonic Acid (HOSA) is a prominent electrophilic aminating agent. rsc.orgnih.gov It is typically synthesized by the sulfonation of hydroxylamine with oleum or chlorosulfonic acid. wikipedia.org A common laboratory procedure involves treating hydroxylamine sulfate with fuming sulfuric acid or chlorosulfonic acid. wikipedia.orgorgsyn.orgresearchgate.net Industrial processes follow a similar principle. wikipedia.orggoogle.com HOSA is a white, water-soluble solid that is used to introduce amine groups into various molecules. wikipedia.org For instance, it reacts with tertiary amines to form trisubstituted hydrazinium (B103819) salts and with pyridine (B92270) to yield the 1-aminopyridinium salt. wikipedia.org

O-Diphenylphosphinylhydroxylamine (DPPH) is another key electrophilic amination reagent. rsc.orgnih.govenamine.net It is a stable, solid compound that can be prepared on a scalable level. enamine.net DPPH is effective for the N-amination of a variety of nitrogen-containing heterocycles such as imidazoles, indoles, and carbazoles. enamine.net It is also used for the amination of primary and secondary amines, typically after deprotonation of the amine with a strong base like sodium hydride. enamine.net More recently, DPPH has been employed for the conversion of (hetero)aryl boronic acids and esters into primary anilines under mild conditions, showcasing its broad utility. organic-chemistry.org

| Reagent | Common Name | Synthesis Method | Key Application |

| H₂NOSO₃H | Hydroxylamine-O-sulfonic Acid (HOSA) | Sulfonation of hydroxylamine with oleum or chlorosulfonic acid wikipedia.org | Electrophilic amination wikipedia.org |

| (C₆H₅)₂P(O)ONH₂ | O-Diphenylphosphinylhydroxylamine (DPPH) | Scalable synthetic procedures are available enamine.net | Electrophilic amination of amines, heterocycles, and boronic acids enamine.netorganic-chemistry.org |

O-Alkylation and O-Acylation Strategies for O-Substituted Hydroxylamines

The synthesis of O-alkyl and O-acyl hydroxylamines provides access to a diverse range of reagents with tailored properties.

O-Acylation involves the introduction of an acyl group. O-acyl N-substituted hydroxylamines have been studied for their chemical properties and reactivity. rsc.org For example, a hypervalent iodine-mediated reaction between carboxylic acids and N,N-dimethylformamide provides O-aroyl-N,N-dimethylhydroxylamines, which are important electrophilic amination reagents. organic-chemistry.org

Catalytic Approaches to O-Aminohydroxylamine Derivatives

Catalytic methods offer efficient and selective routes to O-aminohydroxylamine derivatives.

Palladium catalysis has been utilized in the synthesis of sterically hindered O-tert-alkyl-N,N-disubstituted hydroxylamines. nih.gov This method involves the coupling of O-benzoyl-N,N-disubstituted hydroxylamines with α-amido or α-keto tertiary alkyl chlorides. nih.gov Another palladium-catalyzed approach enables the asymmetric synthesis of allylic N,O-disubstituted hydroxylamines from conjugated dienes using oxime nucleophiles. nih.gov

Copper-catalyzed electrophilic amination of organozinc nucleophiles with O-acyl hydroxylamine derivatives provides a route to tertiary and secondary amines. organic-chemistry.org Furthermore, iridium-catalyzed C-H amidation reactions have successfully employed N-substituted hydroxylamines, such as aroyloxy- or acyloxycarbamates, as versatile amino sources for the synthesis of N-substituted arylamines at room temperature. acs.org

| Catalyst Type | Reaction | Substrates | Products |

| Palladium | Asymmetric hydroaminoxylation | Conjugated dienes, oximes | Allylic N,O-disubstituted hydroxylamines nih.gov |

| Palladium | Coupling | O-benzoyl-N,N-disubstituted hydroxylamines, tertiary alkyl chlorides | O-tert-alkyl-N,N-disubstituted hydroxylamines nih.gov |

| Copper | Electrophilic amination | Organozinc nucleophiles, O-acyl hydroxylamines | Tertiary and secondary amines organic-chemistry.org |

| Iridium | C-H amidation | Arenes, N-substituted hydroxylamines | N-substituted arylamines acs.org |

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions have emerged as a powerful tool in organic synthesis. In the context of hydroxylamine synthesis, processes have been developed that utilize palladium-group metals. For instance, a heterogeneous catalytic process has been described for the production of hydroxylamines from ammonia or corresponding amines, hydrogen, and oxygen. This method employs an oxidation catalyst based on titanium or vanadium silicates with a zeolite structure, doped with 0.01-20 wt.% of a platinum-group metal such as palladium. google.com

While direct palladium-catalyzed O-amination to form O-aminohydroxylamines is a specific area of research, related transformations highlight the versatility of palladium catalysis in C-N bond formation. For example, palladium-catalyzed methodologies have been successfully applied to the synthesis of amino β-lactones from aryl amines and alkenyl carboxylic acids. nih.gov Furthermore, palladium-catalyzed amino- and alkoxycarbonylation of iodoarenes with aliphatic aminoalcohols demonstrates the selective formation of amide alcohols and amide esters, showcasing the catalyst's ability to discern between different nucleophilic sites. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd on Ti/V Silicate | Ammonia/Amine, H₂, O₂ | Hydroxylamine | Heterogeneous catalysis |

| Palladium Catalyst | Aryl Amine, Alkenyl Carboxylic Acid | Amino β-Lactone | Mild reaction conditions |

| Pd(OAc)₂/Triphenylphosphine | Iodoarene, Aliphatic Aminoalcohol | Amide Alcohol/Ester | Selective carbonylation |

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide an alternative and often complementary approach to the synthesis of nitrogen-containing compounds. The use of copper catalysts is particularly advantageous due to their lower cost and unique reactivity. In the synthesis of primary aminoquinolines, a copper(I) iodide catalyst has been effectively used with formamide (B127407) serving as both a solvent and an in situ source of ammonia. rsc.org

A significant advancement in copper catalysis is the development of enantioselective stereodivergent synthesis of amino alcohols. This is achieved through a sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones. mit.edu This method allows for the construction of up to three contiguous stereocenters with high levels of chemo-, regio-, diastereo-, and enantioselectivity, providing access to all possible stereoisomers of the amino alcohol products. mit.edu

Iridium-Catalyzed Systems

Iridium-based catalysts have shown remarkable efficiency in a range of transformations, including those leading to hydroxylamine derivatives. Cationic iridium complexes can catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines and hydroxylamines. rsc.org This reaction is notably accelerated by the presence of trifluoroacetic acid. rsc.org The practicality of this protocol has been demonstrated on a gram scale and in the two-step synthesis of the fungicide furmecyclox. rsc.org

Furthermore, iridium catalysis has been applied to the novel synthesis of enamines through the dehydrogenation of tertiary amines using a "pincer-ligated" iridium catalyst. nih.govdocumentsdelivered.com Another application involves the direct synthesis of N-substituted lactams from lactones and amines, a transformation that proceeds through aminolysis, N-alkylation, and intramolecular transamidation. organic-chemistry.org

Oxidation-Based Syntheses of Hydroxylamines

The direct oxidation of amines represents a straightforward route to hydroxylamines. chimia.ch Various oxidizing agents have been employed to achieve this transformation with varying degrees of success and selectivity.

One approach involves the use of choline (B1196258) peroxydisulfate, an oxidizing task-specific ionic liquid, for the preparation of N,N-disubstituted hydroxylamines from secondary amines. organic-chemistry.org This method is characterized by its operational simplicity and high selectivity under green reaction conditions. organic-chemistry.org Another strategy employs urea-hydrogen peroxide (UHP) as the oxidant. nih.gov Two complementary methods have been developed: one using 2,2,2-trifluoroethanol (B45653) (TFE) and a large excess of the amine, and another using hexafluoroacetone (B58046) as an additive, which allows for a 1:1 stoichiometry between the oxidant and the amine. nih.gov

The oxidation of amines with benzoyl peroxide is a classic method for synthesizing hydroxylamines, although care must be taken to avoid over-oxidation to the corresponding nitrone. wikipedia.org Hypervalent iodine reagents have also been utilized. For instance, the reaction of carboxylic acids with N,N-dimethylformamide in the presence of a hypervalent iodine compound provides O-aroyl-N,N-dimethylhydroxylamines in good yields. organic-chemistry.org

| Oxidizing Agent | Substrate | Product | Key Features |

|---|---|---|---|

| Choline Peroxydisulfate | Secondary Amine | N,N-Disubstituted Hydroxylamine | Green reaction conditions, high selectivity |

| Urea-Hydrogen Peroxide (UHP) | Secondary Amine | N,N-Dialkylhydroxylamine | Two complementary methods with different stoichiometries |

| Benzoyl Peroxide | Amine | Hydroxylamine | Risk of over-oxidation to nitrone |

| Hypervalent Iodine Reagent | Carboxylic Acid + DMF | O-Aroyl-N,N-dimethylhydroxylamine | Mild conditions, good functional group tolerance |

Hydroxyamination Reactions for Complex Molecule Construction

Hydroxyamination, the addition of a hydroxylamine across a carbon-carbon multiple bond, is a powerful method for the synthesis of complex nitrogen-containing molecules. wikipedia.orgorganicreactions.orglibretexts.org This atom-economical reaction can be performed both intermolecularly and intramolecularly to generate a variety of products. wikipedia.orgorganicreactions.org

Cope-type hydroamination reactions, which involve the addition of hydroxylamine derivatives to alkenes, alkynes, and allenes, proceed through a concerted, 5-membered cyclic transition state. researchgate.net These reactions have been extensively studied and applied in target-oriented synthesis. researchgate.net Recent developments in this area include intermolecular variants and asymmetric versions that utilize aldehydes as tethering catalysts. researchgate.net

The scope of hydroamination is broad, encompassing a range of catalysts from alkali and alkaline earth metals to rare earth and late transition metals. organicreactions.orglibretexts.org The choice of catalyst influences the reaction mechanism and the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). libretexts.orgacs.org

Stereoselective and Asymmetric Synthesis of Chiral O-Aminohydroxylamines

The synthesis of enantiomerically pure chiral amines and their derivatives is of significant importance, particularly in the pharmaceutical industry. nih.gov Asymmetric synthesis provides a direct route to these valuable compounds, avoiding the need for resolution of racemic mixtures. ethz.ch

Several strategies have been developed for the asymmetric synthesis of chiral molecules, including the use of a chiral pool, chiral auxiliaries, and enantioselective catalysis. ethz.ch In the context of hydroxylamine chemistry, the development of stereoselective and asymmetric methods for the synthesis of chiral O-aminohydroxylamines is an active area of research.

While direct asymmetric synthesis of O-aminohydroxylamines is a specialized field, related asymmetric syntheses of chiral amines provide valuable insights. For example, ω-transaminases have been used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov Furthermore, transition metal-catalyzed asymmetric hydrogenation of various unsaturated nitrogen-containing substrates is a well-established method for producing chiral amines. nih.gov The principles and catalysts from these related reactions can potentially be adapted for the stereoselective synthesis of chiral O-aminohydroxylamines.

Derivatization Strategies from N-Hydroxylamines

N-Hydroxylamines are versatile intermediates that can be derivatized to form a wide range of other functional groups and for analytical purposes. nih.govresearchgate.net

For analytical applications, derivatization is often necessary to improve the stability and volatility of hydroxylamines for techniques such as gas chromatography (GC). nih.gov For instance, aliphatic primary hydroxylamines can be stabilized for GC analysis by derivatization with trimethylsilylating and trifluoroacetylating reagents. nih.gov In liquid chromatography-mass spectrometry (LC-MS), derivatization with reagents like O-(4-methoxybenzyl)hydroxylamine hydrochloride can significantly enhance the detection sensitivity of analytes such as monosaccharides. acs.org Hydroxylamine derivatization has also been shown to improve the ionization efficiency of steroid hormones for LC-MS analysis. nih.gov

Synthetically, N-hydroxylamines can be transformed into other valuable compounds. A common transformation is the oxidation of N,N-disubstituted hydroxylamines to nitrones, which are key intermediates in the synthesis of nitrogen-containing natural products. chimia.ch N-substituted coumaryl hydroxylamines have been synthesized and used as derivatization agents for aldehydes, forming nitrones under mild conditions that can be readily analyzed by LC-MS. researchgate.net

Reaction Mechanisms and Reactivity Profiles of O Aminohydroxylamine Systems

Nucleophilic and Electrophilic Characteristics of the O-Amino Moiety

The O-amino moiety of hydroxylamine (B1172632) and its derivatives exhibits a versatile chemical character, capable of acting as both a nucleophile and an electrophile depending on the reaction partner and conditions. The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic. chemtube3d.com This nucleophilicity is somewhat modulated by the adjacent oxygen atom, which can withdraw electron density.

The reaction of hydroxylamine with aldehydes and ketones is a cornerstone of organic chemistry, leading to the formation of oximes. wikipedia.orgwikipedia.org This condensation reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. quora.com The presence of the oxygen atom in hydroxylamine enhances the nucleophilicity of the nitrogen. chemtube3d.com The reaction proceeds through a series of proton transfers, ultimately resulting in the elimination of a water molecule to form the C=N double bond of the oxime. chemtube3d.comyoutube.com

This reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. khanacademy.org The general mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the original carbonyl group.

Dehydration: The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to form the oxime.

Oxime ethers can be synthesized in a subsequent step or in a one-pot reaction. The typical method involves the initial formation of the aldoxime or ketoxime, which is then reacted with an alkyl halide in the presence of a base to yield the corresponding oxime ether. One-pot syntheses have also been developed, combining the carbonyl compound, hydroxylamine hydrochloride, an alkyl halide, and a base in a suitable solvent like THF.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Aldehyde/Ketone | Hydroxylamine | Oxime | Condensation |

| Oxime | Alkyl Halide | Oxime Ether | Nucleophilic Substitution |

Hydroxylamine derivatives are potent aminating agents, capable of forming new bonds with carbon, nitrogen, sulfur, and phosphorus. nih.gov These reactions are valuable for introducing amino groups into various molecular frameworks. nih.gov For instance, arylsulfonyl hydroxylamines have been employed in the synthesis of anilines from benzyl (B1604629) alcohols via an aza-Hock rearrangement. nih.gov This method is applicable to a range of benzyl alcohol surrogates and simple alkylarenes, demonstrating the versatility of hydroxylamine derivatives in C-C amination. nih.gov The choice of solvent is critical in these reactions, with fluorinated alcohols like hexafluoroisopropanol (HFIP) proving to be particularly effective. nih.gov

The general applicability of hydroxylamine derivatives in amination reactions highlights their utility in synthetic chemistry for the construction of complex nitrogen-containing molecules.

The reaction between nitriles and hydroxylamine is an industrially significant process for the synthesis of amidoximes. nih.govresearchgate.net This reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. nih.gov Amidoximes are compounds that contain both an amino and a hydroxymino functional group on the same carbon atom. nih.gov

The synthesis is often carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to generate free hydroxylamine in situ. nih.gov The reaction is typically performed in a refluxing alcohol like ethanol (B145695) or methanol (B129727) to reduce the reaction time. nih.gov However, a significant challenge in this synthesis is the formation of an unexpected amide byproduct, the amount of which can vary depending on the nature of the nitrile. nih.govresearchgate.net The formation of this amide is thought to be influenced by factors such as strong electron-withdrawing groups on the nitrile and the use of polar protic solvents. researchgate.netrsc.org

Recent research has focused on developing more efficient and selective methods for amidoxime (B1450833) synthesis that minimize amide byproduct formation. nih.gov The use of ionic liquids as solvents has been shown to decrease reaction times and eliminate the amide side-product, leading to a more robust and economical synthesis of amidoximes. nih.gov

| Reactant 1 | Reactant 2 | Primary Product | Byproduct |

| Nitrile | Hydroxylamine | Amidoxime | Amide |

Rearrangement Pathways Involving O-Aminohydroxylamine Derivatives

O-substituted hydroxylamine derivatives can participate in sigmatropic rearrangements, which are valuable transformations in organic synthesis due to their efficiency and atom economy. rsc.org A notable example is the nih.govnih.gov-sigmatropic rearrangement of N-arylated O-cyclopropyl hydroxylamines. rsc.org These compounds, which can be synthesized on a gram scale, undergo a one-pot nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and rearomatization under basic conditions to produce a variety of substituted tetrahydroquinolines. rsc.org This process involves the cleavage of the weak N-O bond and the formation of new C-O and C-N bonds. rsc.org The versatility of this reaction is further demonstrated by the potential for other O-cyclopropyl hydroxylamine derivatives, such as N-vinyl or N-acyl derivatives, to undergo similar rearrangements to afford a range of different heterocyclic structures. rsc.org

The Reverse Cope elimination, also known as Cope-type hydroamination, is an intramolecular cyclization process involving the addition of a hydroxylamine to an alkene or alkyne. nih.govresearchgate.net This reaction is a powerful tool for the formation of C-N bonds and the construction of cyclic structures. nih.gov In this reaction, a hydroxylamine tethered to an alkene or alkyne undergoes an intramolecular nucleophilic attack on the unsaturated bond, leading to the formation of a tertiary amine N-oxide or a hydroxylamine. nih.gov

The reactivity in intramolecular Reverse Cope eliminations is influenced by the length of the tether connecting the hydroxylamine and the unsaturated moiety. nih.gov Theoretical calculations have shown that the activation energies for these cyclizations are dependent on the ring size being formed, with the order of reactivity being 6-exo-dig < 5-exo-trig < 5-exo-dig ≈ 7-exo-dig. nih.gov This indicates that the formation of a six-membered ring via addition to an alkyne is the most favorable pathway. nih.gov When the cyclization occurs onto an alkyne, the initial product is an enamine N-oxide, which can then rearrange to a more stable nitrone. nih.gov This tandem Reverse Cope elimination/1,3-dipolar cycloaddition sequence has proven valuable in the synthesis of complex polycyclic frameworks, such as in the total synthesis of histrionicotoxin (B1235042) alkaloids. nih.gov

| Reaction Type | Reactants | Product | Key Feature |

| Reverse Cope Elimination | Hydroxylamine tethered to an alkene/alkyne | Tertiary amine N-oxide or hydroxylamine | Intramolecular C-N bond formation |

Redox Chemistry and Associated Radical Pathways

The redox chemistry of O-aminohydroxylamine systems is characterized by their participation in single-electron transfer (SET) processes, leading to the formation of radical intermediates. These pathways are central to their role in various chemical transformations. Hydroxylamine and its derivatives are known to be powerful reducing agents, and this reactivity is intrinsically linked to the formation and subsequent reactions of nitrogen-centered radicals britannica.com.

Formation and Reactivity of N-Oxyl Radicals

N-oxyl radicals are a significant class of intermediates in the redox chemistry of hydroxylamine systems researchgate.net. The one-electron oxidation of hydroxylamine, or hydrogen atom abstraction, results in the formation of the aminoxyl radical (H₂NO•) nih.gov. This species is a key player in subsequent reaction cascades.

The formation of N-oxyl radicals from hydroxylamines can be initiated by various oxidants or through catalytic processes involving transition metals mdpi.comnih.gov. For instance, the autocatalytic generation of nitrous acid from hydroxylamine in nitric acid solution has been shown to proceed through free-radical pathways involving the abstraction of a hydrogen atom from the unprotonated NH₂OH form nih.gov.

The aminoxyl radical (H₂NO•) is a weak acid, deprotonating to form HNO•⁻ with a pKa of 12.6 ± 0.3. The reactivity of the radical is dependent on its protonation state. Both H₂NO• and its conjugate base recombine in a second-order process to yield dinitrogen (N₂) as the ultimate nitrogen-containing product nih.gov. The kinetics of these recombination reactions have been determined, highlighting the rapid nature of these radical-radical interactions.

The H₂NO• radical can also participate in further redox reactions. For example, the HNO•⁻ radical anion reacts with molecular oxygen in an electron-transfer reaction to produce nitroxyl (B88944) (HNO) and the superoxide (B77818) radical (O₂•⁻) nih.gov. This reactivity underscores the potential for O-aminohydroxylamine systems to initiate autoxidative chain reactions, often mediated by trace transition-metal ions.

The stability and reactivity of N-oxyl radicals are also central to the function of cyclic nitroxides like 2,2,6,6-tetramethylpiperidinoxyl (TEMPO). The interplay between the nitroxide, its reduced hydroxylamine form, and its oxidized oxoammonium cation form is crucial. The comproportionation reaction between the oxoammonium cation and the hydroxylamine regenerates the nitroxide radical, a reaction that is important in catalytic oxidation cycles researchgate.net.

Below is a table summarizing key redox properties and reaction rates associated with the aminoxyl radical derived from hydroxylamine.

| Property | Value | Reference |

| pKa (H₂NO•) | 12.6 ± 0.3 | nih.gov |

| Recombination Rate (2H₂NO• → N₂ + 2H₂O) | 1.4 x 10⁸ M⁻¹ s⁻¹ | nih.gov |

| Recombination Rate (H₂NO• + HNO•⁻) | 2.5 x 10⁹ M⁻¹ s⁻¹ | nih.gov |

| Recombination Rate (2HNO•⁻) | 4.5 x 10⁸ M⁻¹ s⁻¹ | nih.gov |

| Rate Constant (HNO•⁻ + O₂ → HNO + O₂•⁻) | 2.2 x 10⁸ M⁻¹ s⁻¹ | nih.gov |

| Standard Reduction Potential E°(H₂NO•/H₂NO⁻) | 0.09 ± 0.01 V | nih.gov |

| O-H Bond Dissociation Enthalpy (H₂NO-H) | 75-77 kcal/mol | nih.gov |

| N-H Bond Dissociation Enthalpy (H-NHOH) | 81-82 kcal/mol | nih.gov |

Solvent Effects on Reaction Selectivity and Mechanism

The solvent environment plays a critical role in dictating the kinetics, selectivity, and even the operative mechanism of reactions involving O-aminohydroxylamine systems. Solvation can significantly alter the energy of reactants, transition states, and products, thereby influencing the reaction pathway. Theoretical studies have employed various models to understand these effects, ranging from implicit continuum models to explicit inclusion of solvent molecules researchgate.netscispace.com.

In bimolecular nucleophilic substitution (SN2) reactions involving hydroxylamine, the transition from the gas phase to an aqueous phase has a profound impact on the activation energy and rate coefficient researchgate.net. Computational studies using the Onsager model, Monte Carlo simulations, and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have shown that the potential energy barrier changes significantly with solvation. For instance, the activation barrier for the reaction of hydroxylamine with methyl iodide is lowered in the aqueous phase compared to the gas phase, indicating solvent stabilization of the charged transition state researchgate.net.

Solvent effects are also crucial in the thermal decomposition of hydroxylamine. The initial, energetically favorable step is proposed to be a bimolecular isomerization of hydroxylamine to ammonia (B1221849) oxide. In the gas phase, this reaction has a significant activation barrier. However, computational studies using a polarizable continuum model (PCM) and explicit water cluster models show that the presence of water molecules lowers this activation barrier considerably scispace.com. Water molecules can participate in the reaction by forming a hydrogen-bonded network that stabilizes the transition state, facilitating proton transfer and reducing the energetic cost of the isomerization. This indicates that the decomposition pathway is more favorable in aqueous solutions scispace.com.

The explicit treatment of solvent molecules has been highlighted as particularly important for accurately describing the energetics and mechanisms of reactions in solution, especially those involving ions nih.gov. For charged species like the hydroxylammonium ion (NH₃OH⁺), implicit solvent models may not fully capture the specific hydrogen-bonding interactions that stabilize the ion. Incorporating a discrete number of water molecules into the computational model often provides a more accurate description of the solvation shell and leads to better agreement with experimental observations nih.gov.

The table below illustrates the calculated effect of solvent on the activation energy of hydroxylamine reactions.

| Reaction | Phase | Activation Barrier (kcal/mol) | Computational Model Reference |

| Bimolecular Isomerization of Hydroxylamine | Gas Phase | ~25 | MPW1K scispace.com |

| Bimolecular Isomerization of Hydroxylamine | Aqueous | ~16 | PCM/Water Cluster scispace.com |

| Hydroxylamine + Methyl Iodide (SN2) | Gas Phase | Higher than Aqueous Phase | Ab initio, MC, QM/MM researchgate.net |

| Hydroxylamine + Methyl Iodide (SN2) | Aqueous Phase | Lower than Gas Phase | Ab initio, MC, QM/MM researchgate.net |

Detailed Computational Mechanistic Elucidation

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of reactions involving O-aminohydroxylamine systems at the molecular level. High-level ab initio molecular orbital calculations and density functional theory (DFT) are frequently used to map potential energy surfaces, identify intermediates and transition states, and calculate reaction energetics nih.govscispace.com.

The thermal decomposition of hydroxylamine has been a subject of significant computational investigation due to its instability scispace.com. Theoretical studies have shown that simple unimolecular bond dissociations are energetically unfavorable. Instead, the most favorable initial step is a bimolecular isomerization pathway where one hydroxylamine molecule acts as a catalyst for the isomerization of another into ammonia oxide, proceeding through a six-membered ring transition state. This pathway has a significantly lower activation barrier than direct N-O bond cleavage scispace.comresearchgate.net.

For redox reactions, computational methods have been employed to explore the complex network of possible pathways. In the oxidation of hydroxylamine in nitric acid, high-level calculations (CBSQB3/IEFPCM) were used to investigate numerous ion-ion, ion-radical, and molecule-molecule pathways nih.gov. These studies revealed that the autocatalytic generation of nitrous acid proceeds via free radical mechanisms, initiated by hydrogen abstraction from NH₂OH. The calculations also helped to identify key intermediates such as NH₂ONO and the rate-determining step for the scavenging of nitrous acid by hydroxylamine, which involves a 1,2-NO migration nih.gov.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a sophisticated approach to studying reaction mechanisms in solution. In this method, the reacting species are treated with a high level of quantum mechanical theory, while the surrounding solvent is modeled using classical molecular mechanics. This hybrid approach allows for the investigation of dynamic solvent effects on the reaction pathway, providing a more realistic picture than static solvent models researchgate.net. Studies on the SN2 reaction of hydroxylamine with methyl iodide have utilized QM/MM simulations to confirm the bimolecular nucleophilic displacement mechanism and to quantify the influence of the aqueous environment on the reaction's activation parameters researchgate.net.

These computational approaches provide invaluable insights that are often difficult to obtain through experimental means alone, offering a detailed view of transient species and the electronic changes that occur throughout a reaction.

The following table summarizes key findings from computational studies on hydroxylamine reaction mechanisms.

| Reaction System Investigated | Computational Method(s) | Key Mechanistic Finding | Reference |

| Thermal Decomposition of Hydroxylamine | DFT, ab initio (MPW1K) | The lowest energy pathway is a bimolecular isomerization to ammonia oxide, not unimolecular bond dissociation. | scispace.com |

| Hydroxylamine + Nitrous/Nitric Acid | ab initio (CBSQB3/IEFPCM/COSMO) | Autocatalytic nitrous acid generation proceeds via a free-radical pathway; the rate-determining step is a 1,2-NO migration. | nih.gov |

| Hydroxylamine + Methyl Iodide | ab initio, Monte Carlo, QM/MM | Reaction proceeds via a classical SN2 mechanism, with solvent significantly lowering the activation energy. | researchgate.net |

| Protonation of Hydroxylamine | CCSD(T), DFT-B3LYP | The N-protonated form (NH₃OH⁺) is thermodynamically more stable than the O-protonated form. | researchgate.net |

Applications in Complex Molecule Synthesis and Chemical Transformations

O-Aminohydroxylamine Derivatives as Electrophilic Amination Reagents in Organic Synthesis

O-Protected hydroxylamine (B1172632) derivatives are a class of electrophilic aminating reagents that have seen a resurgence in recent years as effective nitrogen sources for creating unprotected amino functionalities. rsc.orgnih.govethz.ch These reagents typically feature a nitrogen atom attached to an oxygen atom, which is in turn connected to a good leaving group. This arrangement renders the nitrogen atom electrophilic, making it susceptible to attack by nucleophiles. The use of these reagents, such as those derived from hydroxylamine, O-amino-, allows for the direct introduction of amino groups into organic molecules, often with high levels of regio- and chemoselectivity. nih.govwiley-vch.devivekanandcollege.ac.in

Hydroxylamine-derived reagents, such as PONT (PivONH₃OTf), have been successfully employed to introduce unprotected amino groups into a variety of important organic compounds, including alkenes, arenes, and thiols. rsc.orgnih.gov This direct amination strategy simplifies synthetic routes and improves efficiency. The ability to directly forge C-N bonds with an unprotected nitrogen source is a powerful tool for the synthesis of pharmaceuticals and other biologically active molecules, where the amine functionality is a common and crucial feature. ethz.chnih.gov

| Reagent Type | Application | Advantage |

| O-Acyl Hydroxylamines | Amination of organozinc reagents | Forms hindered amines |

| O-Alkylhydroxylamines | Amination of allylic zirconium reagents | Prepares allylic amines |

| N-H Oxaziridines | Amination of cuprates | Tolerates N-H protons for primary amine synthesis |

| PONT (PivONH₃OTf) | Amination of alkenes, arenes, thiols | Direct introduction of unprotected amino groups |

The electrophilic nature of O-aminohydroxylamine derivatives facilitates the formation of a variety of chemical bonds beyond just carbon-nitrogen linkages. These reagents have proven effective in constructing nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. researchgate.net

C-N Bond Formation: Transition-metal catalysis, particularly with copper, has been extensively used with O-benzoylhydroxylamines for the construction of C-N bonds through electrophilic amination. vivekanandcollege.ac.in These reactions can involve various carbon nucleophiles, including organometallic reagents, to form new C-N bonds with high efficiency. wiley-vch.devivekanandcollege.ac.in

N-N Bond Formation: The reaction of hydroxylamine-O-sulfonic acid with substituted benzimidazoles demonstrates the formation of N-N bonds, leading to N-aminobenzimidazoles. wiley-vch.de Furthermore, cyclization reactions utilizing an oxime derived from hydroxylamine-O-sulfonic acid are key in forming the N-N bond in pyrazolopyrimidine ring systems. nih.gov

O-N Bond Formation: The synthesis of O-alkylhydroxylamines can be achieved through the electrophilic amination of alkoxides using O-sulfonyl hydroxylamines and other electrophilic nitrogen sources. researchgate.net

S-N Bond Formation: O-aminohydroxylamine derivatives have been utilized in the synthesis of aminated sulfur compounds, showcasing the formation of S-N bonds. rsc.orgnih.gov

The versatility of these reagents in forming multiple types of chemical bonds makes them invaluable tools for the synthesis of a diverse array of nitrogen-containing compounds.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. O-aminohydroxylamine and its derivatives play a crucial role as precursors and reagents in the synthesis of a wide range of these important cyclic compounds.

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom. They can be synthesized through the oxidation of imines with peracids. nih.gov While direct synthesis from O-aminohydroxylamine is not the primary route, related hydroxylamine derivatives are key in their formation. For instance, sterically hindered N-H oxaziridines can be prepared from the corresponding N-H imines and meta-chloroperbenzoic acid (mCPBA). wiley-vch.de

Diaziridines are three-membered heterocycles containing two nitrogen atoms and one carbon atom. A common method for their synthesis involves the reaction of a ketone with ammonia (B1221849) to form an imine, which then undergoes intramolecular cyclization upon reaction with hydroxylamine-O-sulfonic acid (HOSA). nih.gov

| Heterocycle | Synthetic Precursors | Key Reagent/Reaction |

| Oxaziridine (B8769555) | Imines | Oxidation with peracids |

| Diaziridine | Ketones, Ammonia | Intramolecular cyclization with Hydroxylamine-O-sulfonic acid |

Pyrroles: While there are numerous methods for pyrrole (B145914) synthesis, one notable approach involves the reaction of ketones with hydroxylamine hydrochloride and a base, followed by the addition of 1,2-dichloroethane. This reaction is proposed to proceed through a ketoxime intermediate.

Isothiazoles: The synthesis of isothiazoles can be achieved through the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, which can produce the desired isothiazole (B42339) derivatives in high yields.

Benzisoxazoles: A practical synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from methyl 2-nitrobenzoates. The process involves a partial reduction of the nitro group to a hydroxylamine, followed by cyclization and alkylation.

Benzodiazepines: The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamines with ketones or other carbonyl compounds. nih.govslideshare.netnih.govresearchgate.net While a versatile class of compounds, the direct use of O-aminohydroxylamine derivatives in the primary cyclization to form the benzodiazepine (B76468) core is not a commonly reported synthetic strategy in the reviewed literature.

Imidazolinones: The synthesis of imidazolinones can be achieved from oxazolinone precursors. For example, 4-arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones are synthesized from the reaction of 2,4,5-trichloroaniline (B140166) with 4-(arylidene)-2-phenyloxazol-5(4H)-ones.

1,2,4-Oxadiazoles can be synthesized through a one-pot reaction involving nitriles, aldehydes, and hydroxylamine hydrochloride. rsc.org In this process, hydroxylamine first adds to the nitrile to form an amidoxime (B1450833). This intermediate then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, which is subsequently oxidized to the 1,2,4-oxadiazole. rsc.orgorganic-chemistry.org

1,3,4-Oxadiazoles and 2-Imino-1,3,4-oxadiazolines are typically synthesized from precursors like acylhydrazides. openmedicinalchemistryjournal.comsemanticscholar.orgorganic-chemistry.orgnih.gov For instance, 2-imino-1,3,4-oxadiazolines can be prepared from the reaction of acylhydrazides and isothiocyanates through an aerobic oxidation and a DMAP-mediated annulation sequence. nih.gov While not a direct cyclization of O-aminohydroxylamine, the related hydrazine (B178648) derivatives are key intermediates in these transformations.

Role in Cascade Reactions and Multicomponent Synthesis

O-substituted hydroxylamines are valuable reagents in the design of cascade reactions and multicomponent syntheses, which are efficient processes that form complex molecules in a single operation by combining three or more reactants. These reactions are prized for their atom economy and ability to rapidly build molecular complexity.

In multicomponent reactions (MCRs), hydroxylamine derivatives can act as key building blocks. For instance, a novel three-component reaction has been developed involving Z-chlorooximes, isocyanides, and hydroxylamines. acs.org This process leverages the preferential [3+1] cycloaddition reaction between isocyanides and nitrile N-oxides (generated in situ from the Z-chlorooximes) to produce synthetically useful aminodioximes. acs.org The success of this MCR hinges on the rapid cycloaddition, which outpaces other potential side reactions. acs.org

Hydroxylamine derivatives are also pivotal in cascade reactions, particularly those forming heterocyclic structures. N-aryl-O-vinylhydroxylamine intermediates, generated in situ, are key to reactions like the Bartoli indole (B1671886) synthesis, which proceeds through a organic-chemistry.orgorganic-chemistry.org-rearrangement involving the cleavage of the N-O bond. nih.gov Similarly, O-cyclopropyl hydroxylamines have been developed as stable precursors for cascade reactions. nih.gov N-aryl O-cyclopropyl hydroxamates can undergo a facile organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by cyclization and rearomatization, to produce 2-hydroxy tetrahydroquinolines in a one-pot, three-step cascade. nih.gov These reactions showcase the utility of the cleavable N-O bond in initiating complex molecular rearrangements to yield valuable heterocyclic scaffolds.

The following table summarizes selected multicomponent and cascade reactions involving hydroxylamine derivatives.

| Reaction Type | Reactants | Key Intermediate | Product Class | Ref |

| Multicomponent Reaction | Z-chlorooxime, Isocyanide, Hydroxylamine | Nitrile N-oxide | Aminodioxime | acs.org |

| Cascade Reaction | N-aryl O-cyclopropyl hydroxamate | N-Aryl-O-vinylhydroxylamine | 2-Hydroxy tetrahydroquinoline | nih.gov |

Precursors for Other Functional Groups (e.g., Nitrile Formation from Oximes)

Hydroxylamine and its O-substituted derivatives are fundamental precursors for synthesizing other important functional groups, most notably nitriles. The conversion of aldehydes to nitriles is a common transformation that often proceeds through an oxime intermediate. nih.gov

The classical approach involves two discrete steps: first, the reaction of an aldehyde with hydroxylamine to form an aldoxime, and second, the dehydration of the aldoxime using agents like acetic anhydride (B1165640) or thionyl chloride. nih.gov However, modern methods aim to perform this transformation in a single pot under milder conditions to improve functional group tolerance.

O-substituted hydroxylamines have emerged as effective reagents for the direct, one-pot conversion of aldehydes to nitriles. For example, O-phenylhydroxylamine hydrochloride can efficiently transform various aldehydes into nitriles in buffered aqueous solutions. nih.gov This method is particularly suitable for water-soluble substrates like carbohydrates, converting reducing sugars into cyanohydrins in high yields. nih.gov The reaction proceeds smoothly at moderate temperatures (e.g., 60 °C) and is compatible with acid-labile protecting groups such as the N-Boc group. nih.gov

A chemoenzymatic cascade has also been developed that converts carboxylic acids to nitriles. nih.gov This process uses a carboxylic acid reductase (CAR) to generate an aldehyde, which is then trapped in situ by hydroxylamine to form an aldoxime. nih.gov In the final step, an aldoxime dehydratase (Oxd) enzyme catalyzes the dehydration to the final nitrile product. nih.gov This one-pot, three-step cascade retains the carbon-chain length of the starting material. nih.gov

The table below outlines various methods for nitrile synthesis utilizing hydroxylamine derivatives.

| Starting Material | Reagent(s) | Key Intermediate | Conditions | Product | Ref |

| Aldehyd | Hydroxylamine hydrochloride | Aldoxime | N-methylpyrrolidone, 110-115 °C | Nitrile | organic-chemistry.org |

| Aldehyde | O-Phenylhydroxylamine hydrochloride | O-phenyloxime | Methanol (B129727)/Sodium phosphate (B84403) buffer (pH 6.5), 60 °C | Nitrile/Cyanohydrin | nih.gov |

| Carboxylic Acid | CAR enzyme, Hydroxylamine, Oxd enzyme | Aldehyde, Aldoxime | Biphasic aqueous system | Nitrile | nih.gov |

Beyond nitriles, hydroxylamine can be used to prepare amidoximes from nitriles, a reaction useful in various industrial applications. google.comrsc.org

Contributions to Stereoselective and Diastereoselective Synthesis of Advanced Intermediates

O-substituted hydroxylamine reagents have proven instrumental in the development of stereoselective and diastereoselective reactions, enabling the precise synthesis of chiral molecules and advanced intermediates. rsc.org These reagents facilitate asymmetric transformations by participating in reactions that create one or more stereocenters with a high degree of control.

One significant application is in the enantioselective hydroxyamination of aldehydes. By using a binaphthyl-modified amine catalyst, aldehydes can react with nitrosocarbonyl compounds (generated in situ from hydroxamic acid derivatives) to yield chiral products. organic-chemistry.org This organocatalytic approach provides a direct route to enantiomerically enriched α-hydroxyaminated aldehydes.

Furthermore, hydroxylamine-derived reagents are central to stereoselective aminofunctionalization reactions of alkenes. An organocatalytic method using hydroxylamine-O-sulfonic acid (HOSA) and a chiral ketone catalyst can generate an oxaziridine intermediate in situ. nih.gov This intermediate then transfers an "NH" group to an alkene in a concerted fashion, similar to an epoxidation, allowing for the induction of enantioselectivity. nih.gov Similarly, iron-catalyzed aminochlorination of alkenes using novel N-alkyl-hydroxylamine reagents allows for the direct synthesis of unprotected secondary and tertiary 2-chloroamines with high chemo- and regioselectivity. ethz.ch These products are versatile building blocks for further stereoselective synthesis. ethz.ch

Rare-earth-metal-BINOL complexes have been used to catalyze the enantioselective conjugate addition of hydroxylamines to α,β-unsaturated carbonyl compounds, providing access to chiral β-amino carbonyl derivatives. nih.gov The field has also seen the development of palladium-catalyzed aza-Claisen rearrangements, which have been applied to the highly diastereoselective synthesis of complex amino acids, such as (2S,3S)-β-hydroxy-α-amino acids, starting from enantiopure α-hydroxy acids. researchgate.net

The following table highlights key examples of stereoselective syntheses involving hydroxylamine derivatives.

| Reaction Type | Substrate | Reagent/Catalyst | Key Feature | Product Class | Ref |

| Hydroxyamination | Aldehyde | Hydroxamic acid derivative / Chiral amine catalyst | Enantioselective C-N bond formation | α-Hydroxyaminated aldehydes | organic-chemistry.org |

| Amination | Alkene | Hydroxylamine-O-sulfonic acid / Chiral ketone | Enantioselective aziridination via oxaziridine | Chiral amines | nih.gov |

| Conjugate Addition | α,β-Unsaturated carbonyl | Hydroxylamine / Rare-earth-metal-BINOL catalyst | Enantioselective Michael addition | Chiral β-amino carbonyls | nih.gov |

| Aza-Claisen Rearrangement | Allylic amine derivative | Palladium catalyst | Diastereoselective organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement | β-Hydroxy-α-amino acids | researchgate.net |

Theoretical and Computational Investigations of O Aminohydroxylamine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. chemrxiv.org It is widely used to explore the electronic structure, geometry, and reactivity of molecules. chemrxiv.orgqub.ac.uk In the context of O-aminohydroxylamine and related compounds, DFT is instrumental in understanding their behavior at a molecular level.

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction pathways. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.netresearchgate.net

Researchers have employed DFT to investigate various reactions involving the hydroxylamine (B1172632) moiety. For example, studies on the thermal decomposition of hydroxylamine and its derivatives have used DFT to map out complex reaction networks. researchgate.net In a study on the initial decomposition of hydroxylammonium nitrate (B79036) (HAN) in aqueous solution, DFT calculations at the ωB97XD/6-311++G(d,p) level were used to determine the reaction pathways. bibliotekanauki.pl The study identified several plausible pathways, including ion-neutral, neutral-neutral, and self-decomposition reactions, calculating the energy barriers for each. bibliotekanauki.pl For instance, the neutral-neutral reaction between NH2OH and HNO3 to form NH2(O)NO2 and H2O was found to have a transition state with a calculated energy barrier, providing insight into the reaction's feasibility. bibliotekanauki.pl

Another application of DFT is in understanding the mechanism of reactions between nitriles and hydroxylamine. Theoretical analyses have helped describe byproduct formation by comparing the energetic requirements of different pathways in various solvents. researchgate.net By calculating the enthalpy of transition states, such as TS-1-oxime and TS-2-amide, researchers can predict which product is more likely to form under specific conditions. researchgate.net

The characterization of transition states is a key output of these studies. A frequency analysis is typically performed, where a single imaginary frequency confirms that the calculated structure is indeed a true transition state, representing a saddle point on the potential energy surface. researchgate.net The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the bond-breaking and bond-forming processes. researchgate.net

Table 1: Selected Calculated Activation Barriers for Hydroxylamine Reactions using DFT This table is interactive. Click on the headers to sort the data.

| Reaction | Computational Level | Solvent Model | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| NH3OH+ + HNO3 → [TS] → Products | CBS-QB3//ωB97XD/6-311++G(d,p) | SCRF (water) | 91.7 | bibliotekanauki.pl |

| NH2O + HNO3 → [TS5] → H2O + NH2ONO2 | CBS-QB3//ωB97XD/6-311++G(d,p) | SCRF (water) | 88.7 | bibliotekanauki.pl |

| HNO3 + HNO3 → [TS15] → N2O5 + H2O | CBS-QB3//ωB97XD/6-311++G(d,p) | SCRF (water) | 89.8 | bibliotekanauki.pl |

The solvent environment can significantly influence reaction rates and mechanisms. Computational studies often incorporate solvation models to provide a more realistic description of chemical processes in solution. chemrxiv.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), and explicit models, where individual solvent molecules are included, are common approaches.

In the study of HAN decomposition, the self-consistent reaction field (SCRF) method was used to incorporate the effects of an aqueous solvent, which is crucial for a system involving ionic species. bibliotekanauki.pl Similarly, DFT studies on the microsolvation of molecules like aminoethanol with a few water molecules show how the solvent can alter molecular structure, such as breaking intramolecular hydrogen bonds in favor of forming stronger intermolecular bonds with water. nih.gov This highlights the importance of considering solvent effects when analyzing the energetic landscape.

Energetic landscape analysis involves calculating the relative energies of all species along a reaction coordinate. This provides a comprehensive picture of the reaction's thermodynamics and kinetics. A key aspect of this is the calculation of bond dissociation energies (BDEs). A systematic DFT study on the O–H BDEs of 120 hydroxylamines and 120 oximes revealed important structure-reactivity relationships. rsc.org It was found that for hydroxylamines, both resonance and inductive effects are significant, with BDEs increasing as the electron-withdrawing ability of substituents increases. rsc.org Such analyses are fundamental for predicting the reactivity of these compounds as N-oxyl radical precursors. rsc.org

Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For very large systems, such as enzymes or reactions in complex media, full DFT calculations can be computationally prohibitive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. rsc.orgsemanticscholar.org This approach treats the chemically active region (e.g., the reaction center of an enzyme and the substrate) with a high-level QM method like DFT, while the rest of the system (e.g., the protein scaffold and solvent) is described by a less computationally expensive MM force field. youtube.com

QM/MM simulations have been successfully used to study enzymatic reactions, including C-H amination reactions catalyzed by engineered cytochrome P450 enzymes. rsc.orgsemanticscholar.org These studies elucidate how the enzyme environment influences the reaction, providing insights into the root cause of reactivity and selectivity. rsc.org For instance, QM/MM calculations can reveal how specific amino acid mutations alter the active site's steric and electronic properties to favor a particular reaction pathway or stereochemical outcome. rsc.orgsemanticscholar.org Although specific QM/MM studies on O-aminohydroxylamine were not found, this methodology is directly applicable to studying its reactions in biological or other complex environments. The approach allows for the investigation of factors like enzyme-substrate interactions and the role of specific residues in catalysis, which would be intractable with pure QM methods. nih.gov

Conformational Analysis and Molecular Geometry Investigations

The three-dimensional structure of a molecule is fundamental to its reactivity and properties. Theoretical methods are extensively used to perform conformational analysis and determine stable molecular geometries. For flexible molecules, this involves exploring the potential energy surface to identify various low-energy conformers and the barriers to interconversion between them.

For example, a theoretical investigation on the conformational space of perfluorohydroxylamine (F2NOF) used high-level CCSD theory to determine that the anti conformation is the most stable form. researchgate.net Such studies often involve geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms, yielding the equilibrium structure. researchgate.net DFT calculations routinely provide optimized geometries for reactants, intermediates, transition states, and products, which are essential for understanding reaction mechanisms. researchgate.netresearchgate.net The accuracy of these calculated geometries is well-established, often rivaling experimental data where available. researchgate.net

Prediction of Reactivity, Regioselectivity, and Enantioselectivity

Computational chemistry serves as a predictive tool for chemical reactivity. By analyzing calculated properties, such as frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potentials, and bond dissociation energies, chemists can predict how and where a molecule is likely to react. researchgate.netrsc.org For instance, the analysis of O-H BDEs in hydroxylamines helps predict their efficiency as radical precursors. rsc.org

DFT can also be used to predict the regioselectivity of reactions, i.e., which of several possible sites on a molecule will react. By comparing the activation energies for reaction at different sites, the most favorable pathway can be identified. This has been applied in studies of electrophilic or radical attacks on substituted aromatic rings.

Furthermore, computational methods are increasingly used to predict and explain the enantioselectivity of asymmetric reactions. semanticscholar.org In enzymatic reactions studied with QM/MM, the energy difference between the transition states leading to the (R) and (S) products can be calculated to predict the enantiomeric excess. semanticscholar.org These calculations can reveal the subtle steric and electronic interactions within the chiral environment of an enzyme's active site that are responsible for stereocontrol. rsc.org While directed evolution is a powerful experimental tool for improving enzyme enantioselectivity, computational modeling can provide a rational basis for protein engineering efforts. nih.gov

Advanced Spectroscopic Property Prediction for Structural Insights

Beyond basic geometric and energetic information, computational methods can predict a wide range of spectroscopic properties. These predictions are invaluable for interpreting experimental spectra and for identifying new or unstable molecules.

Theoretical studies can calculate infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. For example, calculated IR spectra for hydroxylamine ices have been used to identify prominent absorption bands that could be used in astrophysical searches for this molecule. researchgate.net The comparison between calculated and experimental spectra can confirm the structure of a synthesized compound or identify transient species in a reaction mixture. For hydroxylamine derivatives, predicting these properties can provide deep structural insights into the nature of the N-O bond and the influence of various substituents on the molecule's electronic environment.

Role in Chemical Biology and Advanced Materials Research

Bioconjugation and Functionalization of Biomolecules

The ability to selectively modify biomolecules is fundamental to understanding their function and developing new therapeutic and diagnostic tools. Aminooxyl-functionalized compounds, derived from O-amino-hydroxylamine, have garnered increasing interest due to their straightforward derivatization through reactions like oxime ligation and N-oxyamide formation. nih.govnih.gov This has led to the O-amino functionalization of a wide range of biomolecules, including peptides, proteins, carbohydrates, and nucleosides. nih.govresearchgate.net

Carbohydrates and nucleic acids are crucial biomolecules involved in a multitude of biological processes. nih.gov The introduction of an aminooxy group onto these molecules creates multifunctional building blocks for generating novel glycoconjugates and oligonucleotide mimics. nih.govscispace.com

O-Amino Sugars: By introducing both aminooxyl and carboxyl functions onto sugar skeletons, researchers have created "sugar aminooxy acids." nih.gov These building blocks can be used to synthesize N-oxyamide linked oligosaccharides and other glycoconjugates like glycopeptides and glycolipids. nih.govresearchgate.net This approach is an alternative to methods like reductive amination, with the advantage of maintaining the biologically important closed-ring structure of the carbohydrate. nih.gov

O-Amino Nucleosides: Similarly, O-amino functionalization of nucleosides has been developed for applications such as creating inhibitors for enzymes like human UDP-GlcNAc 4-epimerase and for developing modified oligonucleotides. nih.gov

The conjugation process leverages the reactivity of the O-amino group, allowing for the attachment of these modified sugars and nucleosides to other molecules for various biomedical applications. nih.govnih.gov

The formation of an N-oxyamide bond is a key strategy for linking aminooxy-functionalized building blocks. This linkage is used to create mimics of naturally occurring peptides and oligosaccharides with novel properties. nih.govnih.gov The N-O bond within these structures has unusual conformational properties due to the repulsion between the electron lone pairs on the nitrogen and oxygen atoms. nih.govresearchgate.net This feature has been exploited to design peptides with specific turn structures, which can act as new types of foldamers or anion receptors. researchgate.net The synthesis of N-oxyamide-linked oligosaccharides, glycopeptides, and oligonucleosides from O-amino sugar and nucleoside derivatives has been extensively reported. nih.govresearchgate.net

Oxime ligation is a robust and highly selective bioorthogonal reaction, meaning it can occur in a complex biological environment without interfering with native biochemical processes. nih.govnih.gov The reaction involves the condensation of an aminooxy group (from a hydroxylamine (B1172632) derivative) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. nih.govacs.org

This ligation is one of the earliest and most widely applied bioorthogonal chemistries. nih.gov Oximes exhibit greater stability towards hydrolysis compared to similar structures like hydrazones, making them particularly suitable for biological applications. nih.gov While the reaction can be slow, especially with less reactive ketones, aniline-based catalysts are often used to improve the kinetics. nih.govacs.org O-amino-hydroxylamine and its derivatives are central to this chemistry, providing the essential aminooxy functional group for ligation onto biomolecules that have been metabolically or synthetically tagged with a carbonyl group. nih.govnih.gov This technique has found extensive use in protein bioconjugation and the synthesis of constrained peptides. nih.gov

Table 1: Overview of Bioconjugation Strategies Involving O-Amino-Hydroxylamine

| Strategy | Reacting Groups | Resulting Linkage | Key Applications | References |

|---|---|---|---|---|

| O-Amino Functionalization | Hydroxylamine derivative + Carbohydrate/Nucleoside | C-O-N Linkage | Creating building blocks for glycoconjugates and oligonucleotide mimics. | nih.gov, nih.gov |

| N-Oxyamide Formation | Aminooxy acid + Carboxylic acid | N-Oxyamide (-CO-NH-O-) | Synthesis of peptide and oligosaccharide mimics with unique structural properties. | nih.gov, researchgate.net |

| Oxime Ligation | Aminooxy group + Aldehyde/Ketone | Oxime (C=N-O) | Bioorthogonal labeling, protein modification, synthesis of cyclic peptides. | nih.gov, nih.gov, acs.org |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways. The unique reactivity of the hydroxylamine group makes it a valuable component in the design of such probes. By incorporating an O-amino-hydroxylamine moiety, researchers can create molecules capable of sensing specific biological events or molecules. For instance, fluorescent probes containing a hydroxylamine functional group have been designed to monitor oxidation and reduction events involving species like hypobromous acid in living cells. rsc.org

Furthermore, the O-amino group serves as a versatile chemical handle. It allows for the rapid and specific attachment of reporter molecules, such as fluorophores or affinity tags, to a probe scaffold. nih.gov This strategy was employed in the development of probes based on muramyl dipeptide (MDP), a component of the bacterial cell wall. By incorporating a methyl N,O-hydroxylamine linker onto MDP, researchers created a platform for studying the interactions between bacterial peptidoglycans and the innate immune system. nih.gov This approach facilitated the attachment of a Cy5 dye for fluorescence-based assays. nih.gov

Scaffold Design for Enzyme Inhibitor Research (focus on chemical design principles)

The hydroxylamine group is an attractive scaffold for the design of enzyme inhibitors due to its chemical properties and ability to interact with enzyme active sites. The design principles often focus on mimicking transition states or binding to key residues.

Metal Chelation: In metalloenzymes, which contain a metal ion (often zinc) in their active site, the hydroxylamine moiety can act as a zinc-binding group. This principle is a cornerstone of designing inhibitors for families like Matrix Metalloproteinases (MMPs). unifi.it

Radical Scavenging: Some enzymes, like ribonucleotide reductase (RNR), rely on radical chemistry for their catalytic activity. N-substituted hydroxylamine compounds have been designed to act as radical scavengers, thereby inhibiting these enzymes. acs.org This mechanism is being explored for the development of new antibacterial agents, as RNR is essential for DNA synthesis and repair in bacteria. acs.org

Prodrug and Bioisostere Approach: N,O-substituted hydroxylamine derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy. nih.gov In some cases, a precursor molecule is metabolized in cells to release the active hydroxylamine inhibitor, such as O-benzylhydroxylamine. nih.gov The hydroxylamine or the related oxime group can also be used as a bioisostere for other functional groups, like amides, to improve properties such as binding affinity or cell permeability.

The design strategy often involves combining the hydroxylamine scaffold with other chemical moieties to achieve high affinity and selectivity for the target enzyme. acs.org

Table 2: Chemical Design Principles for Hydroxylamine-Based Enzyme Inhibitors

| Design Principle | Mechanism of Action | Target Enzyme Class (Example) | References |

|---|---|---|---|

| Metal Ion Chelation | The hydroxylamine group coordinates with the metal ion in the enzyme's active site. | Metalloenzymes (Matrix Metalloproteinases) | unifi.it |

| Radical Scavenging | The N-OH moiety donates a hydrogen atom to quench a radical essential for catalysis. | Radical-dependent enzymes (Ribonucleotide Reductase) | acs.org |

| Prodrug/Metabolite Inhibition | A precursor compound is converted into an active hydroxylamine inhibitor within the cell. | Heme-containing enzymes (Indoleamine 2,3-dioxygenase 1) | nih.gov |

Applications in Polymeric Materials and Functionalized Copolymers (e.g., Amidoximated Copolymers)

The reaction of hydroxylamine with nitrile-containing polymers is a powerful method for creating functional materials with advanced properties. A prime example is the amidoximation of polyacrylonitrile (B21495) (PAN). In this process, the nitrile groups (-C≡N) along the polymer chain react with hydroxylamine (NH₂OH) to form amidoxime (B1450833) groups (-C(NH₂)=NOH). researchgate.net

This chemical modification dramatically alters the properties of the material. The introduction of hydrophilic amino and oxime groups transforms the polymer surface, significantly increasing its affinity for water and metal ions. researchgate.netresearchgate.net

Key research findings on amidoximated PAN include:

Spectroscopic Evidence: FTIR spectroscopy confirms the conversion, showing the disappearance of the nitrile band (around 2243 cm⁻¹) and the appearance of a new band for the N-O stretch (around 929 cm⁻¹). researchgate.net

Enhanced Adsorption: Amidoximated PAN fibers show a great affinity for uranyl ions (U(VI)) and have been extensively studied as adsorbents for extracting uranium from seawater. researchgate.net

Swelling Properties: The modified surface can form a highly hydrophilic, amino-reinforced amidoxime swelling layer. This layer absorbs a large amount of water, which allows metal ions to penetrate and coordinate with the functional groups, leading to enhanced adsorption capacity. researchgate.net

This functionalization strategy exemplifies how a simple chemical modification with hydroxylamine can be used to produce high-performance materials for environmental remediation and resource recovery.

Advanced Spectroscopic and Analytical Methodologies for O Aminohydroxylamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of O-aminohydroxylamine and its reaction products. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and the chemical environment of atoms. longdom.org

In the context of O-aminohydroxylamine research, ¹H and ¹³C NMR are routinely employed. The chemical shift (δ) of protons and carbons provides insight into the electronic environment of the nuclei. For instance, protons attached to or near the electronegative oxygen and nitrogen atoms of the hydroxylamine (B1172632) moiety are typically "deshielded" and appear at a lower field (higher ppm value) in the ¹H NMR spectrum. oregonstate.edu The protons of the -NH₂ and -OH groups in hydroxylamines are often broad and their chemical shifts can be highly variable due to hydrogen bonding and exchange with solvent molecules. youtube.com The use of deuterated solvents like D₂O can help identify these exchangeable protons, as they will be replaced by deuterium (B1214612) and their corresponding signals will disappear from the spectrum. youtube.com

NMR is also invaluable for mechanistic studies. By monitoring a reaction over time, it is possible to observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. Furthermore, specialized NMR techniques can help identify transient intermediates, providing direct evidence for proposed reaction pathways. For example, in a study of the reaction between a phosphate (B84403) triester and hydroxylamine, ¹H and ³¹P NMR were used to identify the reaction products, including succinic acid, which provided direct evidence for the role of hydroxylamine as an oxygen nucleophile. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for a Hydroxylamine Derivative

This table shows data for O-(4-nitrobenzyl)hydroxylamine hydrochloride, illustrating typical chemical shift ranges for protons in different chemical environments within a hydroxylamine derivative. chemicalbook.com

| Assignment | Chemical Shift (ppm) in DMSO-d6 |

| A | 11.4 |

| B | 8.285 |

| C | 7.729 |

| D | 5.275 |

Data sourced from a representative spectrum of O-(4-nitrobenzyl)hydroxylamine hydrochloride. chemicalbook.com

Mass Spectrometry for Reaction Intermediate Detection and Product Analysis